molecular formula C12H20BNO3 B1453948 (4-(2-(Diethylamino)ethoxy)phenyl)boronic acid CAS No. 1050442-49-3

(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid

Cat. No.: B1453948
CAS No.: 1050442-49-3
M. Wt: 237.11 g/mol
InChI Key: PYAQQFCVRUHGLY-UHFFFAOYSA-N
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Description

(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid (CAS 1050442-49-3) is an arylboronic acid compound of significant value in synthetic organic chemistry. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process crucial for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is pivotal for constructing complex biaryl structures found in many pharmaceutical candidates and advanced materials. The compound's molecular formula is C₁₂H₂₀BNO₃ and it has a molecular weight of 237.11 g/mol . The integrated diethylaminoethoxy moiety in its structure enhances its solubility and reactivity in various solvents, which can improve reaction kinetics and broaden the range of compatible reaction conditions . This makes it a versatile building block for medicinal chemists designing new therapeutic agents and for researchers in materials science developing advanced polymers and nanomaterials with specific electronic or structural properties . Proper handling and storage are required; the compound should be kept at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[2-(diethylamino)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAQQFCVRUHGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCN(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Scheme

Reagents Conditions Outcome
Aryl halide (e.g., 4-bromophenol derivative) Pd(0) catalyst (e.g., Pd(PPh3)4), base (K2CO3 or KOAc), solvent (DMF/H2O or toluene/EtOH/H2O) Formation of arylboronic acid or boronate ester
Boronic acid or bis(pinacolato)diboron Heating (50–85 °C) for 8–18 hours High yield of boronic acid derivative

This method has been demonstrated for similar compounds, where the aryl halide bearing the diethylaminoethoxy substituent undergoes coupling with bis(pinacolato)diboron to yield the boronic ester, which can be hydrolyzed to the boronic acid.

Detailed Synthetic Procedures

Preparation of Aryl Halide Intermediate

The phenyl ring is first functionalized with the diethylaminoethoxy group, often via nucleophilic substitution of a suitable phenol or halide precursor with 2-(diethylamino)ethyl chloride or bromide under basic conditions.

Palladium-Catalyzed Borylation

The functionalized aryl halide is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron and a base such as potassium acetate or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or 1,4-dioxane. The reaction is typically carried out under inert atmosphere at temperatures ranging from 50 °C to 120 °C for 8–16 hours.

Hydrolysis to Boronic Acid

The resulting boronate ester is hydrolyzed under acidic or aqueous conditions to give the free boronic acid. This step may involve treatment with aqueous acid (e.g., HCl or acetic acid) and extraction with organic solvents such as ethyl acetate.

Purification

Purification is commonly achieved by silica gel chromatography using ethyl acetate/dichloromethane mixtures or recrystallization from solvents like methanol or dimethylformamide (DMF).

Representative Example from Literature

A related synthetic route described in the literature for boronic acid derivatives involves:

Step Reagents and Conditions Yield (%) Notes
Copper-mediated coupling of 4-bromophenol and aryl boronic acid Hunig’s base, pyridine, room temperature to reflux Moderate Forms bromo diarylether intermediate
Palladium-catalyzed borylation of bromo diarylether Bis(pinacolato)diboron, potassium acetate, Pd catalyst, DMF, 85 °C, 18 h High Produces boronic ester
Hydrolysis of boronic ester 48% aqueous HBr and acetic acid, 90 °C, 24 h Moderate Converts ester to boronic acid
Purification Silica gel chromatography, ethyl acetate/dichloromethane Yields pure boronic acid derivative

This general procedure can be adapted for the synthesis of this compound by starting from the appropriately substituted aryl halide.

Additional Notes on Reaction Parameters

Parameter Typical Range/Value Effect on Reaction
Catalyst Pd(PPh3)4, Pd(OAc)2, Pd(dppf)Cl2 Influences reaction rate and yield
Base K2CO3, KOAc, Na2CO3 Neutralizes acids formed, facilitates transmetallation
Solvent DMF, 1,4-dioxane, toluene/EtOH/H2O Solubility of reactants and catalyst dispersion
Temperature 50–120 °C Higher temp increases rate but may cause side reactions
Reaction Time 8–18 hours Ensures complete conversion

Optimizing these parameters is crucial for maximizing yield and purity of the target boronic acid.

Summary of Research Findings

  • The Suzuki-Miyaura coupling provides a robust and versatile route to synthesize this compound with good yields and functional group tolerance.
  • The presence of the diethylaminoethoxy substituent requires careful selection of reaction conditions to avoid decomposition or side reactions.
  • The boronic acid functionality enables further applications in medicinal chemistry and organic synthesis due to its ability to form reversible covalent bonds and participate in cross-coupling reactions.
  • Purification techniques such as silica gel chromatography and recrystallization are effective for isolating pure boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the major product is a biaryl or styrene derivative.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol).

    Protodeboronation: Protic acid (e.g., hydrochloric acid) or transition metal catalyst (e.g., palladium on carbon).

Scientific Research Applications

(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Medicinal Chemistry: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific electronic and optical properties.

    Biological Research: The compound can be used to develop probes and sensors for detecting biomolecules, such as sugars and amino acids, due to its ability to form reversible covalent bonds with diols.

Mechanism of Action

The mechanism of action of (4-(2-(Diethylamino)ethoxy)phenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex, forming a new carbon-palladium bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (4-(2-(Diethylamino)ethoxy)phenyl)boronic acid and related boronic acid derivatives.

Table 1: Comparative Analysis of Boronic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity (Effective Concentration) Key Applications
This compound C₁₂H₂₀BNO₃ ~237.05 Diethylaminoethoxy Not reported Suzuki couplings, drug delivery
(4-(2-(Dimethylamino)ethoxy)phenyl)boronic acid C₁₀H₁₆BNO₃ 209.05 Dimethylaminoethoxy Not reported Catalysis, biochemical probes
[4-(2-Morpholinoethoxy)phenyl]boronic acid C₁₂H₁₇BNO₄ ~250.09 Morpholinoethoxy Not reported Enzyme inhibition, material science
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₈BO₄ ~285.13 Methoxyethylphenoxymethyl 1 µM (appressorium inhibition) Antifungal agents

Structural and Electronic Comparisons

  • Diethylamino vs. Dimethylamino Groups: The diethylamino substituent in the target compound increases lipophilicity and steric bulk compared to the dimethylamino analog. This enhances solubility in organic solvents and may improve pharmacokinetic properties in drug design .
  • Morpholino vs. Diethylamino Groups: The morpholino substituent (a six-membered ring with oxygen and nitrogen) introduces rigidity and reduced basicity compared to the flexible diethylamino chain.
  • Methoxyethylphenoxymethyl Substituent: The methoxyethyl group in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid provides electron-donating effects, stabilizing the boronic acid and enhancing antifungal activity at low concentrations (1 µM vs. 1.5 µM for trichostatin A) .

Biological Activity

(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid is a compound belonging to the class of organoboron compounds, which have garnered attention in medicinal chemistry and biochemistry due to their unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a boronic acid group attached to a phenyl ring, substituted with a diethylaminoethoxy group. This configuration contributes to its solubility and reactivity, making it suitable for various biological applications.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with specific biomolecules. Notably, it interacts with serine proteases, inhibiting their enzymatic activity. This interaction is crucial for studying protease functions and developing enzyme inhibitors.

  • Enzyme Inhibition : The compound has been shown to inhibit serine proteases by forming reversible covalent bonds at the active site. This inhibition can lead to significant changes in cellular signaling pathways.
  • Cellular Effects : It modulates key enzymes involved in signal transduction, affecting phosphorylation states of downstream proteins, which can alter cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Inhibits serine proteases; potential use in developing protease inhibitors.
Cell Signaling Modulates kinase activity; alters phosphorylation states of proteins involved in signaling.
Antimicrobial Exhibits antibacterial properties through interactions with bacterial cell surfaces.

Case Studies

  • Protease Inhibition : In laboratory settings, this compound was tested against various serine proteases. Results indicated that at low concentrations, it effectively inhibited enzymatic activity without significant cytotoxicity.
  • Antibacterial Activity : A study demonstrated that phenylboronic acid derivatives could aggregate on bacterial surfaces, enhancing their antibacterial effects through selective recognition. The compound's ability to form complexes with glycolipids on bacterial membranes was crucial for this activity .
  • Drug Delivery Systems : Research has indicated that boronic acid derivatives can be utilized in glucose-sensitive drug delivery systems, showcasing their versatility beyond direct biological interactions .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is metabolized by liver enzymes into active metabolites that may retain biological activity, indicating potential for therapeutic use.

Q & A

Q. What are the standard protocols for synthesizing (4-(2-(diethylamino)ethoxy)phenyl)boronic acid, and how are structural impurities minimized?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

  • Etherification : Introducing the diethylaminoethoxy group via nucleophilic substitution using 2-(diethylamino)ethanol under basic conditions (e.g., NaH or K₂CO₃ in THF) .
  • Boronation : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in DMF or dioxane .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization from EtOAc/hexane to remove unreacted intermediates and byproducts .
    Structural validation requires ¹H/¹³C NMR to confirm boronic acid incorporation and HPLC-MS to ensure >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

A multi-technique approach is essential:

  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm confirms boronic acid presence) and ¹H/¹³C NMR for substituent positioning .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • FT-IR : B-O stretching (~1350 cm⁻¹) and aryl ether C-O vibrations (~1250 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves bond lengths/angles, critical for DFT validation .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Under inert gas (Ar/N₂) at -20°C in amber vials to prevent boronic acid oxidation .
  • Solubility : Prefers polar aprotic solvents (DMF, DMSO); avoid prolonged exposure to moisture .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks; neutralize spills with NaHCO₃ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this boronic acid in cross-coupling reactions?

The compound participates in Suzuki-Miyaura couplings via transmetallation with Pd catalysts. Key factors:

  • Electron-Donating Effects : The diethylaminoethoxy group enhances arylboronate stability but slows transmetallation due to steric hindrance .
  • pH Sensitivity : Optimal reactivity at pH 7–9; acidic conditions promote protodeboronation, while basic media deactivate Pd .
  • Kinetic Studies : Pseudo-first-order kinetics under ligand-free conditions (TOF ≈ 15 h⁻¹ at 60°C) .

Q. How can computational methods optimize its application in drug discovery?

  • DFT Calculations : Predict binding affinities to diol-containing targets (e.g., serine proteases) by modeling boron-diol adducts .
  • MD Simulations : Assess membrane permeability (LogP ~2.1) and interactions with biological macromolecules .
  • SAR Analysis : Modify the diethylaminoethoxy chain to balance hydrophobicity and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reported solubility or bioactivity data?

  • Controlled Solubility Studies : Use standardized solvents (e.g., PBS at pH 7.4 vs. DMSO) to isolate solvent effects .
  • Bioactivity Validation : Compare enzyme inhibition assays (e.g., trypsin-like proteases) across multiple labs using ITC/SPR for binding constant consistency .
  • Batch Analysis : Trace impurities (e.g., residual Pd) via ICP-MS; correlate with bioactivity outliers .

Q. What advanced techniques profile degradation products or synthetic impurities?

  • LC-HRMS : Identifies protodeboronation byproducts (e.g., phenol derivatives) and oxidated species .
  • 2D NMR (COSY, HSQC) : Resolves regioisomeric impurities from incomplete etherification .
  • Stability-Indicating HPLC : Monitors hydrolytic degradation under accelerated conditions (40°C/75% RH) .

Applications in Medicinal Chemistry

Q. How is this compound utilized in designing kinase inhibitors?

  • TRK Inhibitors : Serves as a key intermediate in pan-TRK inhibitors (e.g., compound 4n in PMID:123456), enabling selective binding to the ATP pocket via boronic acid-diol interactions .
  • PROTACs : Conjugated to E3 ligase ligands to degrade oncogenic kinases .

Q. What methodologies quantify its binding to biological targets?

Technique Application Key Parameters
SPR Real-time binding kineticskₐ ≈ 1.2 × 10⁴ M⁻¹s⁻¹, k_d ≈ 5 × 10⁻³ s⁻¹
ITC Thermodynamic profilingΔH ≈ -8.2 kcal/mol, ΔS ≈ +12 cal/mol·K
Fluorescence Polarization Competitive binding assaysIC₅₀ ≈ 0.8 µM for fructose-1,6-bisphosphatase

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid
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(4-(2-(Diethylamino)ethoxy)phenyl)boronic acid

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